molecular formula C20H20O5S B2766634 Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate CAS No. 889286-62-8

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate

Cat. No.: B2766634
CAS No.: 889286-62-8
M. Wt: 372.44
InChI Key: MUAQDGNFUYAHRJ-UHFFFAOYSA-N
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Description

    Starting Materials: The esterified intermediate and Lawesson’s reagent.

    Reaction Conditions: The reaction is conducted under reflux in toluene, leading to the formation of the thioxochromene derivative.

Industrial Production Methods: Industrial-scale production of this compound may employ similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions

  • Chromene Core Synthesis:

      Starting Materials: 2-hydroxyacetophenone and propyl bromide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Furan Ring Formation:

      Starting Materials: The chromene intermediate and furan-2-carboxylic acid.

      Reaction Conditions: This step involves esterification using ethyl chloroformate and a base like triethylamine in an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the chromene and furan rings can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 5-(7-methoxy-6-propyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
  • Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)thiophene-2-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., oxo vs. thioxo, furan vs. thiophene) affects the chemical reactivity and biological activity.
  • Unique Features: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct properties and potential applications.

Biological Activity

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by the presence of a furan ring and a thioxo group. The structural formula can be represented as:

C17H18O5SC_{17}H_{18}O_5S

This compound exhibits unique properties due to the combination of the furan and chromene moieties, which are known for their biological activities.

Cytotoxic Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, furan-based derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through intrinsic pathways.

Table 1: Cytotoxic Effects of Related Furan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4MCF-7 (Breast Cancer)4.06Apoptosis induction
Compound 7MCF-7 (Breast Cancer)2.96Tubulin polymerization inhibition
Ethyl 5-(7-methoxy...)TBDTBDTBD

The above table illustrates the cytotoxic potential of furan derivatives, indicating that ethyl 5-(7-methoxy...) may also exhibit similar properties based on structural similarities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : Studies have indicated that furan derivatives can trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This was evidenced by flow cytometry analyses showing increased pre-G1 phase populations after treatment with similar compounds .
  • Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, which is critical for mitosis in cancer cells . This action contributes to their cytotoxic effects.

Case Studies

A notable study evaluated the cytotoxic effects of a series of furan-based compounds against various cancer cell lines, including MCF-7 and NCI-H460. The results indicated that these compounds not only inhibited cell growth but also induced significant apoptosis through specific molecular pathways .

Case Study Summary

  • Objective : To assess the cytotoxicity and mechanism of action of furan derivatives.
  • Methodology : MTT assays were performed on multiple cancer cell lines.
  • Findings : Compounds demonstrated selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.

Properties

CAS No.

889286-62-8

Molecular Formula

C20H20O5S

Molecular Weight

372.44

IUPAC Name

ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3

InChI Key

MUAQDGNFUYAHRJ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC

solubility

not available

Origin of Product

United States

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